Zatolmilast

Vue d'ensemble

Description

Le Zatolmilast est un médicament expérimental étudié principalement pour son potentiel à traiter le syndrome de l'X fragile, une cause majeure de déficience intellectuelle et d'autisme héréditaires . Il s'agit d'un inhibiteur sélectif de la phosphodiestérase 4 de type D, qui joue un rôle crucial dans la modulation des voies de signalisation de l'adénosine monophosphate cyclique .

Mécanisme D'action

Target of Action

Zatolmilast primarily targets Phosphodiesterase 4D (PDE4D) , a regulator of the intracellular second messenger cyclic adenosine monophosphate (cAMP) in neurons . PDE4D is highly expressed in the brain, making it a promising target for drugs designed to treat central nervous system disorders .

Mode of Action

This compound acts as a negative allosteric modulator of PDE4D . It works by modulating a signaling molecule called cyclic AMP (cAMP) . By inhibiting PDE4D, this compound increases cAMP levels, which can promote the maturation of connections between neurons .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of cAMP signaling . Elevated cAMP levels can lead to a cascade of events that promote the maturation of neuronal connections, which are often impaired in individuals with certain cognitive disorders .

Pharmacokinetics

The time-to-peak drug concentrations range from 2 to 2.3 hours, and the terminal half-lives range from 7 to 20 hours .

Result of Action

This compound’s action on cAMP modulation and PDE4D inhibition can lead to improved cognition. In a Phase 2 trial involving adult males with Fragile X syndrome, an exploratory analysis showed that this compound improved cognition, specifically in language domains including picture vocabulary and oral reading recognition .

Analyse Biochimique

Biochemical Properties

Zatolmilast is believed to work by modulating a signaling molecule called cyclic AMP (cAMP), which may promote the maturation of connections between neurons

Cellular Effects

This compound has shown potential effects on various types of cells and cellular processes. In particular, it is believed to influence cell function by modulating cAMP signaling . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being studied.

Molecular Mechanism

The molecular mechanism of this compound involves modulation of the cAMP signaling pathway . By selectively inhibiting PDE4D, this compound may increase cAMP levels, promoting the maturation of neuronal connections

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound may have potential cognitive benefits .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are being studied. Current research is focused on evaluating the safety and efficacy of this compound in males aged 9 to 45 years with FXS .

Metabolic Pathways

As a modulator of cAMP, this compound likely interacts with enzymes and cofactors involved in cAMP metabolism .

Transport and Distribution

Current studies are investigating how this compound is absorbed and eliminated, with preliminary findings suggesting that both this compound and similar compounds are slowly absorbed and eliminated .

Subcellular Localization

The subcellular localization of this compound and its effects on cellular activity and function are currently being studied. As a modulator of cAMP signaling, this compound likely has effects in multiple cellular compartments where cAMP signaling occurs .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour le Zatolmilast ne sont pas largement publiées. On sait que le composé a été découvert par Tetra Therapeutics et est actuellement développé par Shionogi & Co., Ltd . Les méthodes de production industrielle impliquent probablement des techniques complexes de synthèse organique, mais les détails spécifiques sont propriétaires et non disponibles au public.

Analyse Des Réactions Chimiques

Le Zatolmilast, en tant qu'inhibiteur sélectif de la phosphodiestérase 4 de type D, ne subit pas de réactions chimiques typiques comme l'oxydation, la réduction ou la substitution dans son contexte thérapeutique. Au lieu de cela, ses interactions principales sont biologiques, impliquant la modulation des niveaux d'adénosine monophosphate cyclique dans les cellules .

Applications de la recherche scientifique

Le this compound est étudié pour son potentiel à améliorer les fonctions cognitives chez les personnes atteintes du syndrome de l'X fragile . Il a montré des résultats prometteurs dans l'amélioration de la formation de la mémoire, du vocabulaire et des compétences en lecture dans les essais cliniques .

Mécanisme d'action

Le this compound agit en modulant la molécule de signalisation de l'adénosine monophosphate cyclique, ce qui favorise la maturation des connexions neuronales qui sont altérées chez les personnes atteintes du syndrome de l'X fragile . En inhibant la phosphodiestérase 4 de type D, le this compound augmente les niveaux d'adénosine monophosphate cyclique, ce qui conduit à une meilleure communication neuronale et à une fonction cognitive améliorée .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Le Zatolmilast fait partie d'une nouvelle classe d'inhibiteurs sélectifs de la phosphodiestérase 4 de type B et de type D. Des composés similaires incluent le Nerandomilast, l'Orismilast et le PF-07038124 . Contrairement à ces composés, le this compound est spécifiquement ciblé pour l'amélioration cognitive dans le syndrome de l'X fragile, ce qui le rend unique dans son application thérapeutique .

Propriétés

IUPAC Name |

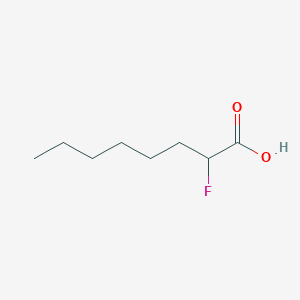

2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSUMTMGJHPGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606974-33-7 | |

| Record name | Zatolmilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1606974337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZATOLMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G786V328X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloroaniline](/img/structure/B3048121.png)

![7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3048123.png)

![2-{[(3,4-Dichlorophenyl)imino]methyl}phenol](/img/structure/B3048132.png)

![3-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]-1,5-diphenylpentane-1,5-dione](/img/structure/B3048133.png)